Product packaging for 1,1-Dimethylindene(Cat. No.:CAS No. 18636-55-0)

1,1-Dimethylindene

Cat. No.: B103318
CAS No.: 18636-55-0
M. Wt: 144.21 g/mol
InChI Key: HVBHEPYJVAMWCY-UHFFFAOYSA-N
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Description

Contextual Significance of 1,1-Dimethylindene within Indene (B144670) Chemistry

Indene, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a foundational structure in organic chemistry. ontosight.aiontosight.ai Its derivatives are integral to the synthesis of polymers, pharmaceuticals, and agrochemicals. ontosight.ai this compound, with two methyl groups at the 1-position, is a notable member of this family. ontosight.ai The presence of these gem-dimethyl groups significantly influences the molecule's electronic and steric properties compared to the parent indene. This substitution prevents the isomerization to the more stable, fully conjugated isoindene, thus locking the double bond in a specific position and influencing its reactivity in various chemical transformations. cdnsciencepub.com This structural feature makes this compound a valuable substrate for studying reaction mechanisms and for creating specifically substituted indane and indene derivatives. beilstein-journals.orgresearchgate.net Its unique reactivity has made it a useful intermediate in the production of complex organic molecules and has spurred research into its potential for developing new materials and catalysts. ontosight.ai

Historical Trajectories and Milestones in this compound Research

Early research on indene and its derivatives laid the groundwork for understanding the chemical behavior of compounds like this compound. A significant method for its synthesis involves the chromic acid oxidation of 1,1-dimethylindan (B1329400) to 3,3-dimethyl-1-indanone, followed by reduction and dehydration to yield this compound. tandfonline.comtandfonline.com This multi-step synthesis highlights the classic chemical transformations that have been fundamental to organic chemistry.

A notable area of early investigation was the photochemical behavior of 1,1-disubstituted indenes. Studies in this area revealed that, unlike 1,1-diphenylindene which undergoes rearrangement, this compound does not show methyl migration upon irradiation. Instead, it forms dimeric cyclobutanes through both direct and sensitized photolysis, a key finding that demonstrated how substituent changes could dramatically alter photochemical reaction pathways. cdnsciencepub.com Further research into its reactions with electrophiles, such as bromine, has provided detailed insights into the stereoselective formation of its di- and tri-substituted derivatives, contributing to a deeper understanding of electrophilic addition mechanisms in cyclic olefins. beilstein-journals.org

Current Research Landscape and Emerging Academic Directions for this compound

Current research continues to explore the synthetic utility and novel reactions of this compound. One emerging area is its use in skeletal editing of molecules. For instance, recent studies have investigated the photoredox-enabled ring expansion of indenes to naphthalenes, although this compound itself was found to be unreactive under the specific conditions reported, pointing to the need for tailored catalytic systems for such transformations. rsc.orgresearchgate.net

The compound also features in studies on polymerization. Cationic polymerization processes have utilized indene derivatives, and the specific properties of this compound make it an interesting monomer to study in the synthesis of polymers with potentially unique thermal and mechanical properties. google.com Furthermore, its radical cation is a subject of study in the context of photoinduced electron transfer reactions, which are fundamental to understanding and developing new photochemical processes. rsc.orgresearchgate.net

The synthesis of functionalized indene derivatives remains a vibrant area of research, with methods being developed for silver-catalyzed annulative coupling of benzyl (B1604629) alcohols with alkynes to produce substituted indenes. nii.ac.jp While not a direct synthesis of this compound, this research expands the toolbox for creating a diverse range of indene structures for various applications, from materials science to medicinal chemistry, where indene cores are known to exhibit biological activities. ontosight.airesearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Boiling Point 206.5 °C at 760 mmHg
Density 0.959 g/cm³
Flash Point 71.4 °C
Vapor Pressure 0.339 mmHg at 25°C
Refractive Index 1.542
Solubility Insoluble in water; Soluble in ethanol, ether, and benzene.

Data sourced from lookchem.comchembk.comnih.govchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B103318 1,1-Dimethylindene CAS No. 18636-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylindene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBHEPYJVAMWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171882
Record name 1,1-Dimethylindene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18636-55-0
Record name 1,1-Dimethylindene
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Record name 1,1-Dimethylindene
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Record name 1,1-Dimethylindene
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Record name 1,1-Dimethylindene
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Synthetic Methodologies and Derivative Synthesis for 1,1 Dimethylindene

Established Synthetic Pathways to 1,1-Dimethylindene

Traditional synthetic routes to this compound often rely on well-understood reaction mechanisms, such as Grignard reactions and multi-step transformations from readily available precursors. These methods, while sometimes requiring multiple steps, provide reliable access to the target compound.

Reactant-Based Syntheses (e.g., via methylmagnesium bromide reactions)

One established approach to synthesizing substituted indenes involves the use of Grignard reagents. While direct, one-pot syntheses of this compound using this method are not extensively documented, the principles of Grignard chemistry can be applied to create a suitable precursor that subsequently cyclizes. A plausible reactant-based synthesis would involve the reaction of a phenyl-substituted ketone with methylmagnesium bromide.

For instance, the addition of methylmagnesium bromide to a propiophenone (B1677668) derivative could yield a tertiary alcohol. Subsequent acid-catalyzed dehydration and intramolecular cyclization would then lead to the formation of the this compound structure. The key step is the creation of a carbocation that can undergo an intramolecular electrophilic aromatic substitution to form the five-membered ring. While this method has been noted to be potentially less efficient than other routes for some substituted indenes, it represents a fundamental organometallic approach to constructing the carbon skeleton. acs.org

A general representation of this synthetic strategy is outlined below:

StepReactantsReagentsProduct
1Phenyl KetoneMethylmagnesium Bromide, Diethyl EtherTertiary Alcohol
2Tertiary AlcoholAcid Catalyst (e.g., H₂SO₄), HeatThis compound

Multi-Step Approaches from Precursors (e.g., from 3,3-dimethylindanone)

A more common and often higher-yielding approach to this compound is a multi-step synthesis starting from 3,3-dimethylindanone. This precursor is accessible through various synthetic routes, including the intramolecular Friedel-Crafts acylation of 3,3-dimethylphenylpropionic acid.

Once 3,3-dimethylindanone is obtained, a two-step sequence of reduction followed by dehydration can be employed to generate this compound. The initial reduction of the ketone functionality to a secondary alcohol is typically achieved using a reducing agent such as sodium borohydride. The resulting 1,1-dimethylindan-2-ol is then subjected to acid-catalyzed dehydration, which leads to the formation of the double bond and yields the final product, this compound.

The reaction scheme for this multi-step approach is as follows:

StepStarting MaterialReagentsIntermediate/Product
13,3-DimethylindanoneSodium Borohydride, Methanol1,1-Dimethylindan-2-ol
21,1-Dimethylindan-2-olAcid Catalyst (e.g., p-Toluenesulfonic acid), Toluene, HeatThis compound

This method provides a controlled and reliable pathway to this compound, leveraging the reactivity of the indanone precursor.

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has introduced a variety of catalytic methods that allow for the efficient and often stereoselective synthesis of complex indene (B144670) derivatives. These advanced approaches, including annulative coupling strategies and palladium-catalyzed reactions, offer novel ways to construct and functionalize the indene framework.

Annulative Coupling Strategies (e.g., silver-catalyzed annulative coupling)

Silver-catalyzed annulative coupling reactions have emerged as a powerful tool for the synthesis of substituted indenes. nii.ac.jp This methodology typically involves the reaction of secondary benzyl (B1604629) alcohols with internal alkynes in the presence of a silver catalyst. nii.ac.jp The reaction proceeds through an annulation process to selectively yield 1,2,3-substituted indene derivatives. nii.ac.jp

While this method has been primarily demonstrated for the synthesis of indenes with substituents at the 1, 2, and 3 positions, its principles could potentially be adapted for the synthesis of this compound derivatives by using appropriately substituted starting materials. The versatility of this approach lies in its ability to construct the indene core from readily available components under relatively mild conditions. nii.ac.jp

A representative silver-catalyzed annulative coupling is shown in the table below:

CatalystReactant 1Reactant 2Product Type
Silver Salt (e.g., AgSbF₆)Secondary Benzyl AlcoholInternal Alkyne1,2,3-Substituted Indene

Further research in this area may lead to the development of silver-catalyzed methods that allow for the introduction of gem-dimethyl groups at the 1-position of the indene ring.

Palladium-Catalyzed Insertion Reactions for Functionalized Indenes

Palladium catalysis is a cornerstone of modern organic synthesis, and various palladium-catalyzed reactions can be envisioned for the functionalization of indenes. Palladium-catalyzed insertion reactions, in particular, offer a route to introduce new functional groups into the indene skeleton.

For instance, palladium-catalyzed reactions of allenes with aryl or vinylic halides can produce substituted dienes. nih.gov The application of such a strategy to a pre-formed this compound could potentially lead to the introduction of new substituents. Furthermore, palladium-catalyzed cascade reactions involving 1,4-palladium migration followed by carbene insertion have been shown to be effective in synthesizing multisubstituted 1,3-dienes and allenes. Adapting these methodologies to this compound or its precursors could provide a pathway to novel, highly functionalized derivatives.

The general steps in a palladium-catalyzed cross-coupling reaction often include oxidative addition, transmetalation, and reductive elimination. youtube.com These fundamental steps can be harnessed in various ways to achieve the desired functionalization.

Bromination Pathways for Substituted Indanes and Indenes

Bromination is a fundamental transformation in organic synthesis that provides a versatile handle for further functionalization. The bromination of this compound can lead to a variety of substituted derivatives, depending on the reaction conditions and the brominating agent used.

The addition of elemental bromine to this compound in a nonpolar solvent like carbon tetrachloride results in a mixture of trans- and cis-2,3-dibromo-1,1-dimethylindane. The stereoselectivity of this reaction can be improved by using the tribromide anion (Br₃⁻) as the brominating agent, which favors the formation of the trans diastereomer. Subsequent regiospecific elimination of hydrogen bromide from the trans-dibromide affords 3-bromo-1,1-dimethylindene.

Further bromination of 3-bromo-1,1-dimethylindene, followed by thermal elimination of HBr, can yield 2,3-dibromo-1,1-dimethylindene. This dibrominated indene can then be selectively converted to 2-bromo-1,1-dimethylindene through a bromine/lithium interchange reaction followed by protolysis.

A summary of these bromination pathways is provided in the table below:

Starting MaterialBrominating AgentKey Intermediate(s)Final Product(s)
This compoundElemental Bromine (Br₂)trans- and cis-2,3-dibromo-1,1-dimethylindaneMixture of dibromoindanes
This compoundTribromide Anion (Br₃⁻)trans-2,3-dibromo-1,1-dimethylindane3-Bromo-1,1-dimethylindene (after HBr elimination)
3-Bromo-1,1-dimethylindeneElemental Bromine (Br₂)-2,3-Dibromo-1,1-dimethylindene (after HBr elimination)
2,3-Dibromo-1,1-dimethylindenen-Butyllithium, then H₂O-2-Bromo-1,1-dimethylindene

These bromination strategies provide access to a range of brominated this compound derivatives, which can serve as valuable intermediates for the synthesis of more complex molecules through subsequent cross-coupling reactions or other transformations.

Stereoselective and Enantioselective Synthesis of Chiral Indene Systems

The synthesis of chiral indene derivatives in an enantiomerically pure form is critical for their application in asymmetric catalysis and materials science. Modern synthetic methods have moved beyond classical resolution, focusing on catalytic asymmetric approaches that create stereocenters with high fidelity. For instance, the enantioselective synthesis of 1-aminoindene derivatives has been achieved through an asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, catalyzed by a chiral N-triflyl phosphoramide (B1221513) derived from BINOL. rsc.org This method yields corresponding 1-aminoindenes with high enantioselectivity. rsc.org

Another powerful strategy involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives. acs.org This reaction produces 2-arylindanes with significant enantioselectivity. acs.org Mechanistic studies involving deuterium-labeling suggest that this transformation proceeds through a 1,4-Rh shift from an initial benzylrhodium intermediate before protonation occurs to yield the final product. acs.org Furthermore, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization reactions have been developed to construct complex chiral spiro-indenes that feature all-carbon quaternary stereocenters. oaepublish.com This approach utilizes the in-situ generation of indene-involved ketenes via a photo-Wolff rearrangement, which are then trapped by π-allyl-Pd 1,4-dipoles. oaepublish.com

Chiral Auxiliaries and Precursors in Indene Synthesis

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org

In the context of indene systems, highly complex chiral precursors can be employed to direct the stereochemistry of the final molecule. A notable example is the stereocontrolled synthesis of chiral helicene-indenido metal complexes. nih.gov In this work, enantio- and diastereopure oxa nih.gov- and oxa wikipedia.orghelicene-indene proligands were synthesized starting from 5-hydroxy-1-indanone. nih.gov These complex chiral precursors, which possess multiple stereocenters, were then metalated to form half-sandwich and ansa-metallocene complexes. The inherent chirality of the helicene-indene ligand directly controls the stereochemical configuration of the resulting organometallic complex. nih.gov

Table 1: Examples of Chiral Helicene-Indene Precursors and Resulting Rhodium(I) Complexes

Chiral Precursor (Proligand)Metalating AgentResulting Rh(I) ComplexYield
(-)-(M,R,R)-oxa nih.govhelicene-indene[Rh(cod)Cl]₂, KOBu-t(-)-(M,R,R,Rₚ)-22aGood
(+)-(P,S,S)-oxa nih.govhelicene-indene[Rh(cod)Cl]₂, KOBu-t(+)-(P,S,S,Sₚ)-22aGood
(-)-(M,R,R)-oxa wikipedia.orghelicene-indene[Rh(cod)Cl]₂, KOBu-t(-)-(M,R,R,Rₚ)-23aGood

Data sourced from research on stereocontrolled synthesis of chiral helicene-indenido metal complexes. nih.gov

Strategies for Diastereomeric Purity in Indene Derivatives

Achieving diastereomeric purity is crucial when a molecule contains multiple stereocenters. This is accomplished by synthetic reactions that favor the formation of one diastereomer over all others, a property known as diastereoselectivity. Electrophilic cyclization represents one powerful method for the highly regio- and stereoselective synthesis of indene derivatives. nih.govamanote.com By reacting acetylenic malonates and ketones with reagents like iodine (I₂), iodine monochloride (ICl), or N-Iodosuccinimide (NIS) under mild conditions, substituted indene or naphthalene (B1677914) derivatives can be prepared with high stereocontrol. nih.gov

Another exemplary strategy is the copper(I)-catalyzed asymmetric intramolecular reductive coupling of 1,3-enynes to cyclohexadienones. nih.gov This tandem reaction allows for the synthesis of optically pure exocyclic allenes that are fused to a cis-hydroindene framework. The method demonstrates excellent control over both axial and central chirality, resulting in high diastereoselectivities, often greater than a 20:1 diastereomeric ratio (dr), and outstanding enantioselectivities. nih.gov

Table 2: Diastereo- and Enantioselective Synthesis of Chiral Exocyclic Allenes with Indene Frameworks

SubstrateCatalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Methyl-substituted 1,3-enyneCuCl/(R,R)-Ph-BPE70>20:1>99
Phenyl-substituted 1,3-enyneCuCl/(R,R)-Ph-BPE99>20:1>99
Naphthyl-substituted 1,3-enyneCuCl/(R,R)-Ph-BPE95>20:1>99

Data highlights the high stereoselectivity achieved in the copper(I)-catalyzed synthesis of complex chiral molecules containing an indene framework. nih.gov

Functionalization of Indene Systems (General Approaches applicable to this compound)

The indene core is a versatile scaffold that can be modified through a variety of chemical reactions to introduce new functional groups. These functionalization strategies are generally applicable to substituted indenes like this compound, allowing for the creation of a diverse library of derivatives.

One fundamental approach is the halogenation of the indene double bond. researchgate.net For example, bromination of indene leads to dibromo- and tribromoindane intermediates. researchgate.net These halogenated compounds can then serve as precursors for various di- and tri-substituted indane derivatives through reactions with silver salts like silver acetate (B1210297) or silver nitrate. researchgate.net

More advanced methods include photoredox-enabled carbon-atom insertion, which facilitates a ring expansion of the indene system. nih.gov This reaction uses a radical carbyne precursor to insert a carbon atom bearing a functional group (e.g., trifluoromethyl, ester, nitrile) into the indene core, yielding a library of 2-substituted naphthalenes. nih.govresearchgate.net

Additionally, electrochemical methods have been developed for the functionalization of alkenes, including indene. acs.org An electrochemical/Fe dual-catalyzed reaction enables the perfluoroalkylation-thiolation of the indene double bond, demonstrating the utility of electrochemistry in forging new C-C and C-S bonds under mild conditions. acs.org Other catalytic methods for functionalizing the indene skeleton include C-H activation and cycloisomerization reactions catalyzed by transition metals such as cobalt, rhodium, and palladium. organic-chemistry.org

Table 3: Summary of General Functionalization Approaches for Indene Systems

Functionalization MethodKey Reagents/CatalystsType of TransformationResulting Product Class
Halogenation-SubstitutionBr₂, Silver salts (AgOAc, AgNO₃)Addition/SubstitutionSubstituted Indanes
Carbon-Atom Insertionα-iodonium diazo compounds, Ru(dtbbpy)₃(PF₆)₂Ring Expansion2-Substituted Naphthalenes
Perfluoroalkylation-ThiolationRբ-I, R-SH, FeCl₂ (Electrochemical)Difunctionalization of alkenePerfluoroalkyl-thioether Indanes
C-H Activation/AnnulationCp*Co(CO)I₂Aldol CondensationSubstituted Indenes

Reaction Mechanisms and Pathways of 1,1 Dimethylindene

Photochemical Transformations of 1,1-Dimethylindene

Investigations into the photochemistry of this compound have revealed a notable resistance to the types of rearrangements observed in analogous compounds. cdnsciencepub.comcdnsciencepub.com

Studies have demonstrated that this compound does not yield any detectable products resulting from methyl migration upon either direct or sensitized irradiation. cdnsciencepub.comcdnsciencepub.com Furthermore, it has been shown that hydrogen migration is also inefficient, if it occurs at all, in this particular system. cdnsciencepub.comcdnsciencepub.com This lack of rearrangement through hydrogen or alkyl shifts is a key feature distinguishing its photochemical behavior from that of other substituted indenes, such as 1,1-diphenylindene, which readily undergoes phenyl and hydrogen migrations. cdnsciencepub.com

Consistent with the observed inefficiency of hydrogen and alkyl migrations, the formation of isomeric products such as 2,3-dimethylindene, 1,2-dimethylindene, or 1,3-dimethylindene has not been reported as a significant pathway in the photochemistry of this compound. cdnsciencepub.comcdnsciencepub.com The primary photochemical process observed is dimerization rather than intramolecular rearrangement. cdnsciencepub.com

In photochemistry, direct irradiation typically excites a molecule to a singlet excited state (S1), while sensitized photolysis involves energy transfer to generate a triplet excited state (T1). msu.edu Since this compound undergoes dimerization upon both direct and sensitized photolysis, it indicates that both the singlet and triplet excited states can lead to this reaction pathway. cdnsciencepub.comcdnsciencepub.com Direct irradiation populates the singlet excited state, which can then proceed to form dimers. While intersystem crossing to the triplet state is a possibility, the fact that direct and sensitized photolysis yield the same type of product suggests a common reactive intermediate or pathway accessible from both excited states. cdnsciencepub.comcdnsciencepub.com

The most prominent photochemical reaction of this compound in solution is dimerization, leading to the formation of cyclobutane (B1203170) derivatives. cdnsciencepub.comcdnsciencepub.com

Both direct and sensitized photolysis of this compound result in the formation of dimeric cyclobutanes. cdnsciencepub.comcdnsciencepub.com When a sensitizer (B1316253) such as acetophenone (B1666503) is used, which promotes the formation of the triplet excited state of this compound, two primary dimeric products are formed. cdnsciencepub.com These have been identified as head-to-head and head-to-tail cyclobutane dimers. cdnsciencepub.com The formation of these dimers is a key characteristic of the photochemical reactivity of this compound in solution. cdnsciencepub.comcdnsciencepub.com

Table 1: Photochemical Reaction Products of this compound

Reaction Type Conditions Observed Products Notes
Photochemical Rearrangement Direct or Sensitized Irradiation No detectable rearrangement products Inefficient or non-existent hydrogen and methyl migration. cdnsciencepub.comcdnsciencepub.com
Photochemical Dimerization Direct or Sensitized Photolysis in Solution Dimeric Cyclobutanes Formation of head-to-head and head-to-tail isomers. cdnsciencepub.com

Photolysis in Solution and Dimerization Processes

Regioselectivity and Stereochemistry of Dimerization Products (e.g., head-to-head vs. head-to-tail dimers)

In solution, the photochemical irradiation of this compound primarily leads to dimerization and polymerization. While specific studies detailing the regioselectivity and stereochemistry of this compound dimerization are not extensively documented in readily available literature, insights can be drawn from the behavior of structurally similar indene (B144670) derivatives. For instance, the photodimerization of indenoindene (B15069699) has been shown to produce both head-to-head and head-to-tail dimers. pku.edu.cn The ratio of these isomers can be influenced by the solvent used during the photochemical reaction. pku.edu.cn In the case of other cyclic systems, such as anthracenes, the formation of head-to-head versus head-to-tail dimers is also a common feature of their photodimerization. iucr.orgnih.gov The specific stereochemistry of the resulting cyclobutane ring (syn or anti) is another critical aspect, which is often dictated by the spatial arrangement of the monomers in the transition state. For many photodimerizations, the reaction proceeds through a stepwise mechanism involving diradical intermediates, which can influence the final stereochemical outcome.

Comparison of Reactivity in Gas Phase vs. Solution

A stark contrast is observed in the photochemical reactivity of this compound in the gas phase compared to in solution. While dimerization and polymerization are the dominant pathways in solution, gas-phase irradiation unveils a different set of reactions. nsf.gov In the gas phase, this compound undergoes rearrangements to produce isomers such as 2,3-dimethylindene, 1,2-dimethylindene, and 1,3-dimethylindene. nsf.gov This divergence in reactivity highlights the influence of the reaction medium on the excited state dynamics. In solution, the solvent cage effect can promote bimolecular reactions like dimerization, whereas the isolated nature of molecules in the gas phase allows for intramolecular processes like rearrangements to become more prominent.

Collisional Deactivation Effects on Photochemical Reactivity

Collisional deactivation plays a significant role in the photochemistry of this compound, particularly in the gas phase. The addition of an inert gas, which acts as a collisional quencher, leads to a decrease in the formation of all photoproducts. nsf.gov Notably, the quenching effect is more pronounced for the rearrangement products that are exclusively formed in the gas phase. nsf.gov This observation suggests that these rearrangement pathways originate from a higher energy excited state or a vibrationally "hot" ground state, which can be effectively deactivated by collisions before the rearrangement can occur. Concurrently, collisional deactivation leads to an enhancement in the emission intensity, indicating that the excited molecules are returned to their ground state via radiative decay rather than proceeding through photochemical reaction channels. nsf.gov

Cycloaddition Reactions Involving this compound

This compound, with its reactive double bond, is a potential candidate for various cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds.

Dimerization as a [2+2] Cycloaddition Pathway

The dimerization of this compound in solution is mechanistically classified as a [2+2] cycloaddition. This type of reaction, often photochemically induced, involves the joining of two alkene moieties to form a four-membered cyclobutane ring. rsc.org The reaction is believed to proceed in a stepwise manner through the formation of diradical intermediates, rather than a concerted mechanism. mdpi.com This stepwise nature is a common feature of photochemical [2+2] cycloadditions between enones and alkenes. nih.gov The formation of a cyclobutane core is a synthetically valuable transformation, as it can be found in a variety of natural products and pharmaceuticals. rsc.org

Involvement in Photoinduced Electron Transfer Reactions (e.g., formation of dioxolanes, dioxazolidines)

Photoinduced electron transfer (PET) represents another avenue of reactivity for alkenes like this compound. In PET reactions, an electronically excited molecule transfers an electron to or from another molecule, generating radical ions that can then undergo further reactions. researchgate.netnih.govresearchgate.net For instance, the reaction of alkenes with electron acceptors like N-methylphthalimide can be initiated by PET. nih.gov While direct evidence for the formation of dioxolanes and dioxazolidines from this compound via PET is not explicitly detailed in the available literature, the general mechanism is well-established for other alkenes. The PET-initiated reaction of an alkene with a carbonyl compound can lead to the formation of a radical ion pair. Subsequent cyclization and further radical reactions can, in principle, yield five-membered heterocyclic rings like dioxolanes. Similarly, reaction with an iminium salt, generated from an imine, could potentially lead to the formation of dioxazolidines.

Theoretical Considerations of Cycloaddition Pathways

Theoretical and computational studies provide valuable insights into the mechanisms and energetics of cycloaddition reactions. researchgate.netcapes.gov.brnih.govacs.orgnih.gov Density functional theory (DFT) is a common tool used to investigate the potential energy surfaces of such reactions, helping to distinguish between concerted and stepwise pathways and to predict the regioselectivity and stereoselectivity of the products. researchgate.net For [2+2] cycloadditions, theoretical calculations can elucidate the nature of the diradical intermediates and the transition states leading to their formation and subsequent ring closure. acs.org While specific computational studies on the cycloaddition pathways of this compound are not prominently available, the principles derived from theoretical investigations of similar systems, such as other indene derivatives or substituted alkenes, can be applied to understand its reactivity. pku.edu.cnresearchgate.net These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict their reactivity and the stereochemical outcome of the cycloaddition. chemrxiv.org

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of this compound and its derivatives involve the migration of atoms or groups within the molecule, often leading to the formation of more stable isomers. These reactions are influenced by factors such as heat, light, or the presence of catalysts.

Methyl Migration in Carbon Insertion Processes

The photochemical behavior of this compound has been a subject of investigation to understand the migratory aptitude of its methyl groups. Studies involving both direct irradiation and acetophenone sensitization have been conducted. In contrast to 1,1-diphenylindene, which undergoes efficient rearrangement to form 2,3-diphenylindene and 1,2-diphenylindene, this compound does not yield any detectable products resulting from methyl migration. nih.govacs.org Instead, under both direct and sensitized photolysis, it undergoes dimerization to form cyclobutane derivatives. nih.govacs.org This suggests that, under these photochemical conditions, the migration of a methyl group is an inefficient process. nih.govacs.org

Ring Expansion Mechanisms (e.g., via functionalized carbon atom insertion)

A significant reaction pathway for indene derivatives, including this compound, involves the expansion of the five-membered ring to a six-membered naphthalene (B1677914) scaffold. This can be achieved through a photoredox-enabled functionalized carbon-atom insertion reaction. In this process, this compound can be converted into a substituted naphthalene derivative. For instance, the reaction of this compound with a suitable carbyne precursor under photoredox conditions can lead to the formation of 2,3-dimethylnaphthalene. This skeletal editing approach provides a valuable method for the late-stage modification of molecular frameworks.

Investigation of Allyl Cation Intermediates in Rearrangements

While the direct investigation of allyl cation intermediates in the rearrangements of this compound is not extensively documented in the available literature, the formation of such intermediates is a common feature in acid-catalyzed rearrangements of unsaturated cyclic systems. In reactions involving Brønsted or Lewis acids, the protonation or coordination to the double bond of the indene ring system can lead to the formation of a carbocation. This carbocation may possess allylic character, allowing for delocalization of the positive charge. Subsequent rearrangements, such as hydride or alkyl shifts, would then be influenced by the stability and reactivity of these allyl cation intermediates. Further specific studies are required to definitively characterize the role and behavior of allyl cations in the rearrangement pathways of this compound.

General Reactivity Studies of this compound and its Derivatives

The reactivity of this compound is also defined by its susceptibility to electrophilic attack and oxidation, which are characteristic reactions of the indene core.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of this compound, the benzene (B151609) ring is the primary site for electrophilic attack. The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. acs.orglibretexts.orglumenlearning.com

The regioselectivity of electrophilic substitution on the benzene ring of this compound is directed by the attached five-membered ring, which acts as an activating group. Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The directing effect of the substituent determines the position of the incoming electrophile.

Table 1: General Mechanism of Electrophilic Aromatic Substitution

StepDescription
1 Generation of a strong electrophile, often with the aid of a catalyst.
2 The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion).
3 A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substitution product.

This table outlines the fundamental steps of an electrophilic aromatic substitution reaction.

Oxidation Reactions

The oxidation of this compound can target either the double bond within the five-membered ring or the aromatic ring, depending on the oxidizing agent and reaction conditions. Strong oxidation can lead to the cleavage of the rings. For instance, the oxidation of substituted indenes can be a key step in the synthesis of various functionalized compounds. The double bond in the five-membered ring is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products. The specific outcome of the oxidation reaction is highly dependent on the reagents used, such as peroxy acids, osmium tetroxide, or ozone.

Deuterium (B1214612) Labeling Experiments in Mechanistic Elucidation

Deuterium labeling experiments are a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. In the context of this compound and its analogs, deuterium labeling has been instrumental in understanding rearrangement reactions, particularly prototropic shifts.

While direct studies on this compound are limited in publicly available literature, valuable insights can be drawn from mechanistic studies on the closely related compound, 1,3-dimethylindene. Research on the base-catalyzed 1,3-prototropic rearrangement of 1-methylindene (B165137) and 1,3-dimethylindene has utilized deuterium labeling to investigate the nature of the transition state. rsc.org

In these studies, the primary deuterium kinetic isotope effect (kH/kD) was determined for the rearrangement catalyzed by various tertiary amine bases. The magnitude of the kH/kD value provides information about the degree of proton transfer in the rate-determining step of the reaction. A significant primary kinetic isotope effect is typically observed when a C-H bond to the isotope is broken in the rate-determining step. libretexts.orglibretexts.org

For the rearrangement of 1,3-dimethylindene, the measurement of kH/kD with different amine catalysts of varying basicity revealed details about the symmetry of the transition state. rsc.org The response of the kinetic isotope effect to changes in the catalyst's basicity can indicate whether the proton is fully, partially, or symmetrically transferred in the transition state. These experiments, by analogy, suggest that similar deuterium labeling studies on this compound would be crucial in elucidating the mechanisms of its potential isomerization and rearrangement reactions. Such studies would involve synthesizing deuterated this compound and comparing its reaction rates to the non-deuterated counterpart under various conditions.

Table 1: Illustrative Primary Deuterium Kinetic Isotope Effects in the Rearrangement of Indene Derivatives

SubstrateCatalyst (Base)kH/kD
1-Methylindene1-Aza-adamantane5.4
1,3-Dimethylindene1-Aza-adamantane4.7
1-MethylindeneQuinuclidine5.5
1,3-DimethylindeneQuinuclidine4.8
1-MethylindeneDABCO3.9
1,3-DimethylindeneDABCO3.4

This table is based on data for analogous compounds and is for illustrative purposes to show the utility of deuterium labeling experiments. rsc.org

Radical Intermediates in this compound Transformations

Transformations involving this compound can also proceed through radical pathways, particularly under thermal conditions. The study of radical intermediates is essential for a complete understanding of the reaction mechanisms. While direct ESR (Electron Spin Resonance) spectroscopic observation of radical intermediates from this compound is not extensively documented in readily available literature, mechanistic proposals for related systems strongly suggest their involvement.

Research on the thermal rearrangements of 1,3-dimethylindene derivatives has proposed radical dissociation-recombination mechanisms. wikipedia.org These studies provide a framework for understanding potential radical transformations of this compound. For instance, the formation of a dimeric species from an indene derivative can often be explained by the generation of a resonance-stabilized indenyl radical.

The general approach to investigating radical intermediates involves techniques such as:

Radical Trapping: The use of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or 1,1-diphenylethylene (B42955) can intercept radical intermediates, leading to the formation of stable adducts that can be characterized, thus providing evidence for the existence of the radical. csbsju.eduresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: This technique is a direct method for detecting and characterizing radical species. libretexts.orgnih.gov Although often challenging due to the short lifetimes of many radical intermediates, ESR can provide detailed structural information about the unpaired electron's environment.

Product Analysis: The nature of the products formed in a reaction can often suggest the involvement of radical intermediates. For example, the formation of dimers or products resulting from hydrogen atom abstraction are characteristic of radical pathways.

In the case of this compound, heating could potentially lead to the homolytic cleavage of a C-H bond from the methylene (B1212753) group (C3) or a C-C bond involving one of the methyl groups, although the former is more likely due to the formation of a more stable, resonance-delocalized indenyl radical. The subsequent reactions of this radical intermediate would then dictate the final product distribution.

Table 2: Common Techniques for Studying Radical Intermediates

TechniquePrincipleInformation Gained
Radical TrappingInterception of radical intermediates by a radical scavenger.Evidence for the presence of radical intermediates; structure of the trapped radical.
Electron Spin Resonance (ESR) SpectroscopyDetection of the magnetic moment of an unpaired electron.Direct observation and structural characterization of radical intermediates.
Product AnalysisExamination of the final products of a reaction.Indirect evidence for radical pathways based on characteristic product types (e.g., dimers, abstraction products).
Computational ChemistryTheoretical modeling of reaction pathways.Energetics of radical formation and subsequent reactions; predicted structures of radical intermediates.

Advanced Spectroscopic Characterization in Academic Research of 1,1 Dimethylindene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1,1-dimethylindene and its derivatives. slideshare.netjchps.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. slideshare.netemerypharma.com

Structural Elucidation of this compound Derivatives and Reaction Products (e.g., dimers, bromo-derivatives)

NMR spectroscopy is instrumental in characterizing the products formed from reactions involving this compound. For instance, in photochemical dimerization reactions, NMR spectra are used to assign the structures of the resulting cyclobutane (B1203170) dimers. cdnsciencepub.com The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts, coupling constants, and integration, allows for the unambiguous determination of the stereochemistry and connectivity of these complex molecules. emerypharma.compsu.edu

The acid-catalyzed dimerization of indene (B144670) derivatives also heavily relies on NMR for structural and stereochemical assignments of the resulting products. psu.edu Techniques such as ¹³C-labeling and various 2D-NMR experiments, like COSY and HMBC, are employed to establish the intricate structures of these dimers. psu.eduresearchgate.net

Furthermore, in the study of brominated derivatives of this compound, NMR plays a critical role. For example, the stereochemistry of cis- and trans-2,3-dibromo-1,1-dimethylindane was elucidated using ¹H NMR, where the values of the three-bond coupling constants (³J(H,H)) were crucial in assigning the relative configuration of the bromine atoms. beilstein-journals.org Specifically, researchers found that for these derivatives, ³J(cis) was 6.1 Hz and ³J(trans) was 8.4 Hz, a notable exception to the general rule for five-membered rings. beilstein-journals.org Heteronuclear Multiple Bond Correlation (HMBC) experiments further supported these assignments by revealing long-range couplings between protons and carbons. beilstein-journals.org The analysis of bromoindenones and other brominated indane derivatives also utilizes ¹H-NMR and ¹³C-NMR data to confirm their structures. researchgate.net

Below is a data table summarizing representative ¹H NMR spectral data for a derivative of this compound.

CompoundSolventProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
3-Bromo-1,1-dimethylindeneCDCl₃1-CH₃s
2-H
3-H
4-H
5-H
6-H
7-H

Application in Mechanistic Studies (e.g., deuterium (B1214612) scrambling)

NMR spectroscopy is a powerful tool for investigating reaction mechanisms. organic-chemistry.org One such application is the study of deuterium scrambling, which provides insights into the rearrangement of atoms during a reaction. researchgate.net In studies of deuterated indene derivatives, NMR is used to track the position of deuterium atoms, revealing whether migration or exchange has occurred. cdnsciencepub.com For instance, the absence of changes in the NMR spectrum of a recovered deuterated indene after a reaction can demonstrate that hydrogen migration did not take place under those conditions. cdnsciencepub.com While direct studies on deuterium scrambling in this compound itself were not detailed in the provided results, the methodology is well-established for related indene systems. cdnsciencepub.com Mechanistic studies involving deuterium labeling often rely on NMR to determine the location and extent of deuterium incorporation, which is crucial for understanding reaction pathways. organic-chemistry.orgunige.ch

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. rsc.org It is particularly valuable for identifying reaction intermediates and products, especially when coupled with separation techniques like gas chromatography. nih.gov

Identification of Reaction Intermediates and Products (e.g., GC-MS analysis)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds, making it well-suited for studying the reaction products of this compound. researchgate.netresearchgate.net This technique allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass spectra. chromatographyonline.com For example, GC-MS has been employed to quantify the transformation products of related compounds like 1,1-dimethylhydrazine (B165182) in aqueous solutions. nih.gov In the context of this compound, GC-MS would be used to identify products of reactions such as oxidation or rearrangement, by comparing the resulting mass spectra with libraries or known standards. researchgate.nethpst.cz The fragmentation patterns observed in the mass spectra provide structural information that helps in the definitive identification of the reaction products. researchgate.net

The table below illustrates the kind of data obtained from a GC-MS analysis for the identification of a compound.

Retention Time (min)CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
HypotheticalThis compound144129, 115
Hypothetical3-Bromo-1,1-dimethylindene222/224143, 128

Note: This table is a hypothetical representation to illustrate the data format. The molecular ion for 3-bromo-1,1-dimethylindene shows two peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). beilstein-journals.org

Isotopic Labeling Analysis

Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful strategy in mass spectrometry to trace the fate of molecules and atoms through a reaction or biological pathway. nih.govisotope.comnih.gov By introducing a labeled precursor, researchers can monitor the incorporation of the isotope into products and intermediates, providing detailed mechanistic insights. biorxiv.org In the context of this compound, deuterium labeling coupled with MS analysis can be used to study reaction mechanisms, such as hydrogen-deuterium exchange or the origin of hydrogen atoms in reaction products. organic-chemistry.orgunige.ch The mass shift corresponding to the incorporated isotope allows for the clear differentiation between labeled and unlabeled species in the mass spectrum. mdpi.com This technique is particularly useful in mechanistic studies to confirm proposed reaction pathways and intermediates. ru.nlstanford.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comijprajournal.comresearchgate.net This absorption is related to the electronic transitions within the molecule and can provide information about the presence of chromophores, which are parts of a molecule that absorb light. ijprajournal.com

For this compound and its derivatives, UV-Vis spectroscopy can be used to characterize the electronic structure and to monitor reactions. The UV spectrum of this compound has been recorded and is used as a reference in photochemical studies. mcmaster.ca Changes in the UV-Vis spectrum, such as a shift in the absorption maximum or a change in absorbance, can indicate the formation of new species or the consumption of the starting material during a reaction. sci-hub.se For example, the formation of colored intermediates or products can be readily detected and quantified using this technique. While not providing the detailed structural information of NMR or MS, UV-Vis spectroscopy is a simple, non-destructive, and often cost-effective method for quantitative analysis and for following the kinetics of a reaction. researchgate.netsci-hub.se

The table below shows a hypothetical representation of UV-Vis absorption data.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundEthanolValueValue
1,1-DiphenylindeneEthanol235, 297Value

Note: Specific λmax and molar absorptivity values for this compound require direct consultation of the cited literature. The data for 1,1-diphenylindene is provided for illustrative purposes.

Characterization of Photochemical Processes and Excited States

The photochemical behavior of this compound has been a subject of considerable interest. Unlike 1,1-diphenylindene, which readily undergoes rearrangement upon direct or sensitized irradiation to form 2,3-diphenylindene and 1,2-diphenylindene, this compound exhibits different reactivity. cdnsciencepub.com Studies have shown that this compound does not yield products from methyl migration but instead forms dimeric cyclobutanes through both direct and sensitized photolysis. cdnsciencepub.comcdnsciencepub.com The structures of the two dimers produced in the sensitized reaction have been successfully identified using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com

In solution, the photochemical reactions of this compound often lead to dimerization or polymerization. purdue.edu However, in the gas phase, its reactivity is notably different. Gas-phase irradiation of this compound results in the formation of rearrangement products, including 2,3-dimethylindene, 1,2-dimethylindene, and 1,3-dimethylindene. purdue.edu This distinct gas-phase reactivity is attributed to rearrangements involving multiple 1,5-hydrogen and alkyl migrations. purdue.edu The photochemical processes are believed to originate from a singlet excited state, as evidenced by the lack of triplet sensitization, quenching, or enhancement. purdue.edu Further investigations into the charge-transfer excitation of complexes between anhydrides and this compound in polar solvents have shown that this leads to cyclodimerization through radical cations. capes.gov.br

The quantum yield, which measures the efficiency of a photochemical process, is a key parameter in these studies. It is defined as the number of moles of a reactant disappearing or a product appearing per einstein of monochromatic light absorbed. msu.edu The study of these processes often involves sensitizers, which are molecules that can absorb light and transfer the energy to another molecule, initiating a photochemical reaction. msu.edu

Table 1: Photochemical Reaction Products of this compound

Reaction Condition Products Key Findings
Direct or Sensitized Photolysis (Solution)Dimeric CyclobutanesNo methyl migration observed. cdnsciencepub.comcdnsciencepub.com
Gas-Phase Irradiation2,3-dimethylindene, 1,2-dimethylindene, 1,3-dimethylindeneRearrangement occurs via hydrogen and alkyl migrations from a singlet excited state. purdue.edu
Charge-Transfer Excitation with AnhydridesCyclobutane DimersReaction proceeds via radical cations. capes.gov.br

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. savemyexams.combellevuecollege.edu In the context of this compound, IR spectroscopy allows for the characterization of its key structural features. The IR spectrum of an alkene-containing compound like this compound will show characteristic absorption bands. libretexts.orglibretexts.org

The presence of the aromatic ring in this compound gives rise to C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz The alkene C=C bond stretch is expected in the 1680-1640 cm⁻¹ region. vscht.cz The aliphatic C-H bonds of the two methyl groups and the methylene (B1212753) group in the five-membered ring will exhibit strong stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000 vscht.cz
Alkene C=CStretch1680 - 1640 vscht.cz
Aromatic C=CStretch1600-1585 and 1500-1400 vscht.cz
Aliphatic C-HStretch2960 - 2850 libretexts.org

These characteristic absorption bands provide a molecular fingerprint, confirming the presence of the key functional groups that constitute the this compound molecule.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystal.

While this compound itself is not chiral, it can be a precursor to chiral derivatives. For chiral molecules, separating enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent. crysforma.com X-ray crystallography plays a crucial role in this process by enabling the determination of the absolute configuration of the enantiomerically pure compounds. crysforma.comucl.ac.uk By analyzing the crystal structure of a diastereomeric salt, researchers can understand the intermolecular interactions, such as hydrogen bonding and CH/π interactions, that are responsible for the differential solubility and allow for the separation of the diastereomers. researchgate.net The purity and regularity of the crystal are essential for obtaining high-quality diffraction data. ucl.ac.uk

Photoelectron Spectroscopy of Indene Analogs

Advanced Spectroscopic Methodologies in Chemical Research

The field of chemical research is continually advancing, with new and improved spectroscopic techniques offering greater sensitivity and resolution. researchgate.netspectroscopyonline.com Techniques such as time-resolved spectroscopy can be applied to study the dynamics of the excited states and transient species involved in the photochemical reactions of this compound. Furthermore, the integration of computational methods with experimental spectroscopy, such as DFT (Density Functional Theory) analysis, can provide deeper insights into the optimized geometry and electronic properties of molecules and their complexes. nih.gov These advanced methodologies are crucial for a comprehensive understanding of the complex chemical and physical properties of compounds like this compound.

Computational Chemistry Investigations of 1,1 Dimethylindene

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods are fundamental to understanding the behavior of chemical systems. Among these, Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry due to its balance of accuracy and computational cost. irjweb.comresearchgate.net DFT calculates the electronic structure of a many-body system based on its electron density, providing a way to determine molecular properties and energy surfaces. irjweb.com

In the context of 1,1-dimethylindene and related structures, DFT calculations are instrumental in assessing molecular geometries, reaction energetics, and electronic characteristics. For instance, computational studies have been employed to investigate the mechanisms of reactions involving indene (B144670) derivatives. A notable study on the reaction of this compound utilized DFT calculations at the uB3LYP-D3/def2tzvpp//uB3LYP/def2svp–CPCM (acetonitrile) level of theory to model a complex carbon insertion reaction, revealing the intricate details of methyl migration. chemcompute.org Such studies showcase how DFT can be used to assess hyperconjugation effects and determine the geometries of transient species like transition states. youtube.com These theoretical investigations are crucial for building a comprehensive picture of the molecule's reactivity.

Elucidation of Reaction Mechanisms and Energy Profiles

A primary application of computational chemistry is the elucidation of detailed reaction mechanisms. schrodinger.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products, which involves characterizing the structures and energies of all stationary points, including intermediates and transition states. researchgate.net

For this compound, computational studies have provided significant insights into its reaction mechanisms. In one investigated reaction, DFT calculations were used to explore competing pathways. chemcompute.org The study revealed that the reaction proceeds not through the formation of a free carbyne, which was found to be kinetically and thermodynamically unfavorable, but through a radical addition mechanism. chemcompute.org This type of detailed mechanistic analysis, which traces the step-by-step transformation of the reactants, is essential for rationalizing experimental outcomes and designing new chemical transformations.

A transition state is defined as a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. fortunejournals.com The characterization of transition states is critical for understanding reaction kinetics, as the height of this energy barrier determines the reaction rate.

Computational methods allow for the precise location and characterization of these fleeting structures. In a study of a carbon insertion reaction involving this compound, the transition state for the initial radical addition to the indene double bond (I-TS-II•) was calculated to have a relatively low energy barrier of 8.4 kcal mol⁻¹. chemcompute.org In contrast, the transition state for an alternative pathway involving nitrogen extrusion (I-TS-N₂) was found to have a much higher barrier of 27.0 kcal mol⁻¹, indicating that the radical addition pathway is kinetically preferred. chemcompute.org This ability to quantify the energy barriers of competing pathways is a key strength of computational analysis.

In the mechanistic study of this compound, the energetics of intermediate formation were crucial in determining the reaction pathway. For example, after the initial radical addition, a stabilized indene radical intermediate (II•) is formed. This step was found to be thermodynamically favorable by 19.0 kcal mol⁻¹, driving the reaction forward along this path. chemcompute.org The study further detailed subsequent steps, including a rearrangement of an allyl cation intermediate that explains the formation of the observed final product. chemcompute.org The computed Gibbs free energies for various intermediates helped to construct a complete and energetically consistent reaction profile.

The table below summarizes the computed energetics for key steps in the studied reaction of this compound. chemcompute.org

Step DescriptionSpeciesRelative Gibbs Free Energy (kcal mol⁻¹)Type
Initial Radical Addition BarrierI-TS-II•+8.4Transition State
Intermediate FormationII•-19.0Intermediate
Nitrogen Extrusion BarrierI-TS-N₂+27.0Transition State
Allyl Radical Rearrangement BarrierIV-TS-VIII•+7.2Transition State
C-C Bond Cleavage BarrierVII-TS-3a+6.0Transition State

Electronic Structure Analysis

The electronic structure of a molecule—the arrangement of its electrons in various orbitals—is fundamental to its chemical reactivity and physical properties. Computational methods provide detailed information about this structure, including the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to compute the energies of these frontier orbitals. For this compound, such calculations would predict its susceptibility to electrophilic or nucleophilic attack and help rationalize its behavior in various reactions. The HOMO energy level indicates the tendency of the molecule to donate electrons, while the LUMO energy level reflects its ability to accept electrons.

The table below outlines the key concepts of FMO theory and their implications for reactivity, which are applicable to the analysis of this compound.

Orbital/ConceptDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons. Higher energy HOMO indicates a better nucleophile.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons. Lower energy LUMO indicates a better electrophile.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

The addition of substituent groups to a parent molecule can profoundly alter its reactivity and stability by modifying its electronic and steric properties. Computational studies are highly effective at isolating and quantifying these effects. Substituents can exert influence through inductive effects (electron-donating or -withdrawing through sigma bonds) and resonance effects (electron delocalization through pi systems).

The gem-dimethyl group at the C1 position of this compound is a prime example of a substituent influencing reactivity. In the previously discussed carbon insertion reaction, the presence of these two methyl groups leads to an unexpected product resulting from a methyl migration. chemcompute.org This rearrangement is a direct consequence of the substitution pattern, which facilitates the formation of a specific cationic intermediate that is stabilized by the alkyl groups. Computational analysis can trace the pathway of this migration and explain why it is favored over other potential reaction channels, providing a clear link between the molecular structure and its chemical behavior. chemcompute.org This demonstrates how substitution not only affects reaction rates but can also open up entirely new reaction pathways.

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe and understand the behavior of complex systems at an atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.gov While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD can be readily applied to understand its behavior in various complex environments.

A hypothetical, yet highly relevant, application of MD simulations would be to investigate the interaction of this compound with a biological macromolecule, such as an enzyme or receptor. This is particularly pertinent as various indene derivatives have been explored for their potential as therapeutic agents, including anticancer and antifungal activities. plos.orgacs.org In such a scenario, this compound could be treated as a ligand, and its binding affinity and dynamic behavior within the active site of a target protein could be simulated.

The process for such a simulation would involve several key steps. First, a high-resolution 3D structure of the target protein would be obtained, typically from a repository like the Protein Data Bank. A 3D model of this compound would then be generated and placed in the binding pocket of the protein. This initial complex would be solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

The simulation itself would involve numerically integrating Newton's laws of motion for every atom in the system over a specified period, often on the order of nanoseconds to microseconds. nih.gov The forces acting on each atom are calculated using a force field, which is a set of parameters that describe the potential energy of the system.

Below is a hypothetical data table summarizing the parameters for such an MD simulation:

Simulation Parameter Value/Description
System CompositionThis compound, Target Protein, Water, Ions
Force FieldAMBER or CHARMM
Water ModelTIP3P
Box Size80 x 80 x 80 ų
Simulation Time200 ns
Temperature300 K
Pressure1 atm
Integration Time Step2 fs

Another potential application of MD simulations for this compound is in materials science. For example, its behavior as an additive in a polymer matrix or its adsorption onto a metal surface could be investigated. dntb.gov.ua Such simulations could provide insights into how this compound affects the bulk properties of the material or its effectiveness as a corrosion inhibitor.

Predictive Capabilities of Computational Chemistry in Exploring Chemical Space

Computational chemistry offers powerful predictive tools that enable the exploration of a vast "chemical space" without the need for extensive and costly laboratory synthesis and testing. schrodinger.com This is particularly useful for a molecule like this compound, which can serve as a scaffold for the design of a large number of derivatives with potentially interesting biological or material properties.

The exploration of the chemical space around this compound would typically begin with the creation of a virtual library of its derivatives. This can be achieved by systematically adding or modifying functional groups at various positions on the indene ring. For example, substituents such as halogens, hydroxyl groups, or amino groups could be added to the aromatic ring, or the methyl groups could be replaced with other alkyl chains.

Once this virtual library is generated, a variety of computational methods can be used to predict the properties of these hypothetical molecules. One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net In a QSAR study, a statistical model is built that correlates the structural features of a set of molecules with their known activity (e.g., inhibitory concentration against a particular enzyme). This model can then be used to predict the activity of new, unsynthesized molecules. For a library of this compound derivatives, a QSAR model could be developed to predict their potential as, for instance, antifungal agents, based on descriptors such as molecular weight, logP, and electronic properties. acs.org

Molecular docking is another powerful predictive tool that can be used to screen a virtual library of compounds against a specific biological target. plos.org This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically in the form of a docking score. By docking all the derivatives of this compound in the virtual library to a target protein, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

The predictive power of computational chemistry also extends to physicochemical properties. Properties such as solubility, bioavailability, and toxicity (ADMET properties) can be predicted with reasonable accuracy using various computational models. jpionline.org This allows for the early-stage filtering of compounds that are unlikely to be successful drug candidates due to poor pharmacokinetic profiles.

Below is a hypothetical data table showcasing a small subset of a virtual library of this compound derivatives and their predicted properties:

Compound Substituent Predicted IC50 (µM) Predicted logP Predicted Toxicity Risk
This compoundNone>1003.5Low
Derivative A5-Fluoro25.33.7Low
Derivative B6-Hydroxy15.83.1Low
Derivative C5-Nitro5.23.3Medium
Derivative D6-Amino18.92.9Low

By leveraging these predictive computational methods, researchers can efficiently navigate the vast chemical space of this compound derivatives, focusing experimental efforts on the most promising candidates and accelerating the discovery of new molecules with desired properties. schrodinger.com

Catalytic Applications and Ligand Chemistry of 1,1 Dimethylindene

1,1-Dimethylindene as a Precursor for Ligand Synthesis

The inherent structure of this compound allows for strategic modifications to create ligands with tailored steric and electronic properties. These ligands are instrumental in forming organometallic complexes that drive a variety of catalytic transformations.

Design and Synthesis of Chiral Indene-Based Ligands (e.g., cyclopentadienyl (B1206354) ligands, spirobiindane scaffolds)

The synthesis of chiral ligands from indene (B144670) precursors is a cornerstone of modern asymmetric catalysis. The cyclopentadienyl (Cp) moiety, a ubiquitous ligand in organometallic chemistry, can be rendered chiral by incorporating it into a more complex framework derived from indene. soton.ac.uksnnu.edu.cn

A prominent strategy involves the creation of C2-symmetric chiral Cp ligands. snnu.edu.cn One of the most successful applications of the indene structure is in the formation of 1,1'-spirobiindane scaffolds. snnu.edu.cn This privileged chiral structure provides an excellent platform for the diversification of chiral ligands and catalysts. snnu.edu.cnresearchgate.net For instance, a series of chiral spiro cyclopentadienyl (SCp) ligands have been developed based on a hexamethyl-1,1′-spirobiindane backbone. snnu.edu.cn The synthesis of these complex ligands is a multi-step process. A notable route starts from commercially available Bisphenol C to produce enantiopure hexamethyl-1,1′-spirobiindane-6,6′-diol. snnu.edu.cn This intermediate undergoes a series of reactions including formylation (Duff reaction), O-alkylation, reduction, and chlorination to create a dichloride precursor. snnu.edu.cn The final chiral Cp ligand is then formed by the double alkylation of sodium cyclopentadienide (B1229720) (CpNa) with this chiral dichloride. snnu.edu.cn

Another approach involves the synthesis of chiral annulated indenes from natural products like nopinone (B1589484) and verbenone. researchgate.net Furthermore, aminoindanol-derived bis(oxazoline) (inda(box)) ligands, which are widely used in metal-catalyzed reactions, represent another important class of ligands originating from the indane framework. nsf.gov The synthesis of these ligands can be challenging, but methods have been developed for their gram-scale production, allowing for late-stage modifications via cross-coupling reactions to create a diverse library of ligands. nsf.gov

Formation of Organometallic Complexes (e.g., with Rhodium, Lithium, Sodium, Potassium, Tin)

Indene-derived ligands readily form stable complexes with a variety of metals, which are the active species in catalytic cycles. The deprotonation of an indene derivative, often using a strong base like n-butyllithium, generates an indenide anion that can be reacted with metal halides or other metal precursors. soton.ac.ukresearchgate.net

This methodology is widely used to synthesize organometallic complexes with both main group and transition metals. For example, chiral menthyl-substituted dimethylindenyl ligands have been used to form lithium salts, which then serve as versatile starting materials for metathesis reactions with other metal compounds. researchgate.net Through this route, optically active rhodium complexes such as (indenyl)Rh(CO)2 and (indenyl)Rh(dppe) have been successfully synthesized. researchgate.net These rhodium complexes are often diastereomerically pure. researchgate.net

The utility of indenyl lithium salts extends to the synthesis of complexes with other metals as well. Research has demonstrated the formation of organometallic compounds of dimethylindene derivatives with sodium, potassium, and tin. researchgate.net The formation of these complexes is crucial as they are either the active catalysts themselves or key intermediates in the synthesis of more elaborate catalytic systems.

Table 1: Examples of Organometallic Complexes Derived from Indenyl Ligands

Ligand Type Metal Resulting Complex Type Reference(s)
Chiral Menthyl-Substituted Dimethylindenyl Lithium Lithium Indenide Salt researchgate.net
Chiral Menthyl-Substituted Dimethylindenyl Rhodium (Indenyl)Rh(CO)2, (Indenyl)Rh(dppe) researchgate.net
Chiral Spiro Cyclopentadienyl (SCp) Rhodium [SCpRhCl2]2 snnu.edu.cn
Dimethylindenyl Derivative Sodium Sodium Indenide Salt researchgate.net
Dimethylindenyl Derivative Potassium Potassium Indenide Salt researchgate.net
Dimethylindenyl Derivative Tin 1-Trialkyltin Indene researchgate.net

Application in Asymmetric Catalysis

Catalysts derived from this compound-based ligands have shown significant promise in a range of asymmetric catalytic reactions, where the creation of a specific enantiomer of a chiral product is desired.

Enantioselective Hydrogenation of Unsaturated Substrates

Enantioselective hydrogenation is a fundamental and atom-economical method for producing chiral molecules from prochiral unsaturated precursors like alkenes, ketones, and imines. ajchem-b.comyoutube.com The effectiveness of this reaction heavily relies on the chiral catalyst, which distinguishes between the prochiral faces of the substrate. ajchem-b.com

Rhodium complexes bearing chiral ligands derived from dimethylindene have been tested as catalysts for asymmetric hydrogenation. researchgate.net Specifically, optically active rhodium complexes containing menthyl-substituted indenyl ligands were found to be active catalysts for the hydrogenation of double bonds. researchgate.netresearchgate.net While these systems were able to induce asymmetry, the enantiomeric excess (ee) achieved was modest, reaching up to 18% in the hydrogenation of methyl-2-acetamidoacrylate. researchgate.netresearchgate.net This demonstrates the principle but also highlights the need for further ligand optimization to improve stereoselectivity.

Asymmetric C-H Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in organic synthesis due to its high atom- and step-economy. chemrxiv.orgnih.gov Achieving enantioselectivity in these reactions is a significant challenge that has been addressed through the development of sophisticated chiral ligands. snnu.edu.cnsnnu.edu.cnmdpi.com

In this context, rhodium complexes featuring chiral spiro cyclopentadienyl (SCp) ligands derived from a 1,1'-spirobiindane scaffold have proven to be exceptionally effective. snnu.edu.cn These catalysts have been successfully applied in the enantioselective C-H addition of aryl amides to nitroalkenes. snnu.edu.cn This reaction provides access to valuable chiral C-H adducts with excellent results. For a variety of aryl amides and nitrostyrene (B7858105) derivatives, the rhodium catalysts afforded the desired products in high yields (up to 88%) and with outstanding enantioselectivity (up to 98% ee). snnu.edu.cn The success of this system underscores the effectiveness of the rigid and well-defined chiral environment created by the spirobiindane-based Cp ligand. snnu.edu.cn

Table 2: Rhodium-Catalyzed Asymmetric C-H Addition to Nitroalkenes Using a Hexamethyl-1,1'-spirobiindane-Based Chiral SCp Ligand

Aryl Amide Substituent (R) Yield (%) Enantiomeric Excess (ee, %) Reference
H 88 97 snnu.edu.cn
4-Me 81 96 snnu.edu.cn
4-OMe 75 98 snnu.edu.cn
4-F 86 97 snnu.edu.cn
4-Cl 85 97 snnu.edu.cn
4-Br 85 96 snnu.edu.cn
3-Me 82 97 snnu.edu.cn
3-Cl 82 96 snnu.edu.cn

Conditions: Aryl amide, nitrostyrene, Rh-catalyst (5 mol%), AgSbF6 (40 mol%), NaOAc (0.4 equiv), DCE, 80 °C.

Hydroformylation of Olefins with Indene-Derived Catalysts

Hydroformylation, or the oxo process, is a large-scale industrial process that converts olefins into aldehydes by adding a formyl group and a hydrogen atom across the double bond. osti.govmt.com The development of catalysts for asymmetric hydroformylation is of great interest for the synthesis of chiral aldehydes, which are valuable intermediates for pharmaceuticals and fine chemicals. mt.com

Rhodium complexes incorporating chiral menthyl-substituted indenyl ligands have been shown to promote the hydroformylation of olefins. researchgate.netresearchgate.net These catalysts can produce both linear and branched aldehyde products. researchgate.netresearchgate.net However, in the reported examples, the catalysts demonstrated a low ability to transfer chirality to the products, resulting in aldehydes with little to no enantiomeric excess. researchgate.netresearchgate.net This indicates that while the indenyl-based rhodium complexes are active for the hydroformylation reaction, the specific ligand architecture tested was not suitable for effective stereochemical control in this particular transformation. Further ligand design is required to achieve high enantioselectivity in hydroformylation using indene-derived catalysts.

Mechanistic Insights into Catalytic Cycles

The catalytic efficacy of transition metal complexes is profoundly influenced by the ligand framework. In the context of indenyl-based ligands, the substitution pattern on the indene ring system plays a crucial role in dictating the steric and electronic environment of the metal center. This, in turn, governs the activity, selectivity, and stability of the resulting catalyst. The 1,1-dimethylindenyl ligand, with its characteristic gem-dimethyl substitution on the five-membered ring, provides a unique steric profile that has significant mechanistic implications.

Role of Ligand Structure in Catalyst Activity and Selectivity

The structure of a ligand is a key determinant of the performance of a homogeneous catalyst. For indenyl ligands, modifications to the ring system can alter catalytic outcomes by influencing factors such as the metal-ligand bond strength, the spatial arrangement of other ligands, and the accessibility of the substrate to the metal center.

The introduction of a gem-dimethyl group at the 1-position of the indenyl ligand imparts distinct steric and electronic effects. The two methyl groups create significant steric bulk directed towards the metal center. This steric hindrance can influence both the activity and selectivity of the catalyst. For instance, in polymerization catalysis, increasing the number of alkyl substituents on cyclopentadienyl or indenyl ligands in chromium complexes has been shown to lead to higher catalytic activities. d-nb.info This effect is attributed to a combination of enhanced ligand electron-donating ability and modified steric profiles that favor monomer coordination and insertion. d-nb.info

The gem-dimethyl arrangement can also rigidly influence the geometry of the active site. In palladium complexes with C2-symmetric bis(oxazoline) (BOX) ligands, geminal dimethyl groups at the bridgehead carbon were found to control the coordination angle of the ligand. nih.gov A smaller coordination angle was observed, which can directly impact both catalytic reactivity and selectivity in asymmetric reactions. nih.gov By analogy, the 1,1-dimethyl group on an indenyl ligand would be expected to enforce a specific geometry that could favor certain reaction pathways over others, thereby enhancing selectivity.

Furthermore, the electronic nature of the ligand is critical. Alkyl groups are generally considered to be electron-donating. The presence of two methyl groups at the C1 position of the indenyl ligand can increase the electron density at the metal center. This enhanced electron donation can stabilize the metal in higher oxidation states, which may be crucial intermediates in certain catalytic cycles, such as Rh(I)/Rh(III) cycles in C-H activation or cross-coupling reactions. rsc.org The table below summarizes the anticipated effects of the 1,1-dimethylindenyl ligand structure on key catalytic parameters, drawing principles from related substituted ligand systems.

Ligand Structural FeatureAnticipated Effect on Catalyst PropertyMechanistic Rationale
Gem-dimethyl group at C1 Increased Steric BulkThe two methyl groups create a sterically congested pocket around the metal center, potentially influencing substrate approach and enantioselectivity.
Alkyl Substitution Enhanced Electron DonationThe inductive effect of the methyl groups increases electron density on the metal, potentially stabilizing key catalytic intermediates and influencing reaction rates. d-nb.info
Fixed Substitution Pattern Defined Coordination GeometryThe non-rotatable gem-dimethyl unit can lock the ligand in a specific conformation, reducing fluxionality and potentially leading to higher selectivity compared to unsubstituted indenyl ligands. nih.gov
Indenyl Moiety "Indenyl Effect"The ability of the indenyl ligand to undergo ring slippage (from η⁵ to η³ coordination) can open up a coordination site on the metal, facilitating substrate binding or product release and accelerating catalytic turnover.

Identification of Active Catalyst Species

A significant challenge in homogeneous catalysis is the identification of the true, catalytically active species. Often, the complex introduced into the reaction vessel is a precatalyst that undergoes transformation in situ to generate the active catalyst. Understanding this activation process and characterizing the active species are paramount for mechanistic elucidation and rational catalyst design.

For many transition metal catalysts, including those based on rhodium, the catalytic cycle involves changes in the metal's oxidation state. For example, rhodium-catalyzed C-H amination reactions have been proposed to proceed through distinct Rh(I)-Rh(III) catalytic cycles, and key rhodacycle intermediates have been isolated and characterized to support these mechanisms. rsc.org Similarly, mechanistic studies of rhodium-catalyzed asymmetric 1,4-additions have identified aryl-rhodium species as key intermediates within the catalytic cycle. nih.gov

In the context of complexes bearing 1,1-dimethylindenyl ligands, the active species is likely generated in situ. For instance, a rhodium(I) precatalyst such as [(1,1-dimethylindenyl)Rh(COD)] (where COD is 1,5-cyclooctadiene) would likely release the COD ligand in the presence of a substrate or other reagents to enter the catalytic cycle. The identification of the subsequent intermediates would rely on a combination of spectroscopic and kinetic methods.

Common techniques employed to identify active catalyst species include:

Spectroscopic Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) (e.g., ³¹P NMR for phosphine-containing systems) and Infrared (IR) spectroscopy can be used under reaction conditions to observe the formation and consumption of intermediates. nih.gov

Isolation and Characterization: When an intermediate is sufficiently stable, it can be isolated from the reaction mixture and its structure determined by methods such as single-crystal X-ray diffraction. This provides definitive proof of its existence on the reaction pathway. cornell.edu

Kinetic Studies: Analyzing the reaction rate's dependence on the concentrations of the catalyst, substrate, and other reagents can provide insights into the rate-determining step and the nature of the species involved. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to map out the potential energy surface of a catalytic cycle, predicting the structures and energies of intermediates and transition states. frontiersin.org

For metallocene-type catalysts, such as those used in olefin polymerization, activation often involves reaction with a cocatalyst, like methylaluminoxane (B55162) (MAO) or a borate, to generate a cationic, coordinatively unsaturated metal complex, which is the active polymerization catalyst. acs.org A hypothetical (1,1-dimethylindenyl)₂ZrCl₂ complex, for example, would be activated by abstracting a chloride ligand to form a cationic zirconocene (B1252598) species, [(1,1-dimethylindenyl)₂Zr-R]⁺, which would be the active catalyst for olefin polymerization.

The table below outlines common methodologies for the identification of active species in catalytic cycles relevant to indenyl metal complexes.

MethodologyDescriptionExample Application Area
In situ Spectroscopy (NMR, IR) Real-time observation of the reaction mixture to detect transient intermediates and catalyst resting states.Rhodium-catalyzed hydroformylation and addition reactions. nih.gov
X-ray Crystallography Structural determination of isolated, stable precatalysts or key catalytic intermediates.Characterization of zirconocene dinitrogen complexes in N₂ activation. cornell.edu
Kinetic Analysis Studying reaction rates to understand the composition of the rate-determining transition state.Elucidating hydrogenation and isomerization mechanisms. nih.gov
Trapping Experiments Addition of a reagent designed to react specifically with a proposed intermediate to form a stable, characterizable product.Trapping of carbenoid intermediates in gold catalysis. acs.org
DFT Calculations Theoretical modeling of the reaction pathway to determine the feasibility and energetics of proposed intermediates and transition states.Mapping CO₂ reduction pathways on bimetallic catalysts. frontiersin.org

Polymerization Studies Involving 1,1 Dimethylindene

Dimerization and Polymerization Tendencies of 1,1-Dimethylindene

This compound exhibits distinct reactivity compared to its parent compound, indene (B144670). While indene readily undergoes polymerization upon direct irradiation, this compound shows a notable tendency to form cyclobutane (B1203170) dimers, especially under sensitized photolysis conditions. cdnsciencepub.com In contrast, direct irradiation of indene leads to extensive polymerization. cdnsciencepub.com

Studies have shown that while 1,1-diphenylindene can rearrange photochemically, this compound does not yield products from methyl migration but instead forms dimeric cyclobutanes. cdnsciencepub.com This dimerization is a key characteristic of its photochemical behavior. In solution, compounds like this compound may only result in dimerization or polymerization, whereas in the gas phase, they can undergo different rearrangements. purdue.edu For instance, gas-phase irradiation of this compound can produce 2,3-dimethyl, 1,2-dimethyl, and 1,3-dimethylindene. purdue.edu

The process of dimerization involves two smaller, often identical molecules, known as monomers, combining to form a larger molecule called a dimer. chemistrylearner.com This can be the initial step in a polymerization process, where numerous monomers join to create a polymer. chemistrylearner.com In the case of this compound, this dimerization tendency is a competing reaction to polymerization.

The general mechanism of polymerization involves three main steps: initiation, propagation, and termination. chandra-asri.com Initiation begins the reaction, propagation involves the growth of the polymer chain, and termination halts the reaction. chandra-asri.com For a compound like this compound, the specific reaction conditions will dictate whether dimerization or polymerization is the favored pathway.

Indene Derivatives in Polymerization Catalysis

Indene derivatives are crucial as ligands in metallocene catalysts, which are a class of 'single-site' catalysts known for producing polymers with well-defined properties. uni-bayreuth.denih.gov These catalysts, often based on Group 4 metals like zirconium and hafnium, have revolutionized the field of olefin polymerization. nih.govcore.ac.uk

Application in Ziegler-Natta Type Systems (e.g., zirconocenes)

Indenyl-containing metallocenes are a significant class of Ziegler-Natta catalysts. nih.govcore.ac.uk Zirconocenes, which feature a zirconium atom sandwiched between two cyclopentadienyl-type ligands (like indenyl), are particularly effective. uni-bayreuth.de When activated by a cocatalyst, such as methylaluminoxane (B55162) (MAO), these complexes become highly active for the polymerization of olefins like ethylene (B1197577) and propylene (B89431). capes.gov.bracs.orguni-konstanz.deyu.edu.jo

The structure of the indenyl ligand itself is critical. The fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) ring creates the indenyl group, which has distinct electronic and steric properties. illinois.edu This "indenyl effect" can influence the catalytic activity and the properties of the resulting polymer. illinois.edu Zirconocene (B1252598) catalysts containing indenyl ligands have been successfully used to produce various types of polyolefins, from high-density polyethylene (B3416737) to isotactic polypropylene (B1209903). capes.gov.brijcce.ac.irresearchgate.net

The table below presents data on the ethylene polymerization performance of various zirconocene and hafnocene catalysts with substituted indenyl ligands, illustrating the impact of ligand structure on catalytic activity.

Table 1: Ethylene Polymerization Activity of Metallocene Catalysts with Substituted Indenyl Ligands Data showing the effect of different indenyl ligand substitutions on the catalytic activity in ethylene polymerization.

Catalyst Polymerization Temperature (°C) Activity (kg PE / (mol M·h)) Reference
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MMAO 40 - rug.nl
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MMAO 100 - rug.nl
ansa-C₂H₄-{2-Me-3-Bn-5,6-[1,3-(CH₂)₃]Ind}(Flu)ZrCl₂/MMAO 40 Moderate to High sioc-journal.cn
ansa-C₂H₄-{2-Me-3-Bn-5,6-[1,3-(CH₂)₃]Ind}(Flu)ZrCl₂/MMAO 100 Moderate to High sioc-journal.cn
[1-(9-fluorenyl)-2-(2,4,7-trimethyl-1-indenyl)ethane]zirconium dichloride/MAO 60 7.80x10⁶ g PP/(mol-Zr·h) researchgate.net
Ethylene-1-(9-fluorenyl)-2-[1-(2-methyl-4-phenyl)indenyl]zirconium dichloride/MAO 70 3.2x10⁷ g PP/[(mol Zr)[C₃] h] cmu.edu
rac-like isomer of 1-phenylethyl-substituted 8/MAO - Significantly Higher researchgate.net
Catalyst 6 (ω-aryloxyalkyl substituted indenyl ligand) - 15500 ijcce.ac.ir
1,2'-bridged bis-indenyl zirconium catalyst - 27100 yu.edu.jo
1,1'-bridged bis-indenyl zirconium catalyst - 21700 yu.edu.jo
1,2'-bridged bis-indenyl hafnium catalyst - 1500 yu.edu.jo

Note: PE refers to polyethylene, PP to polypropylene, M to the transition metal, and MMAO to modified methylaluminoxane. Direct activity values for some catalysts were not provided in the source material but were described qualitatively.

Influence of Indenyl Ring Substitution on Polymer Properties (e.g., stereoregularity, molecular weight)

The substitution pattern on the indenyl ring has a profound impact on the properties of the polymers produced. By strategically placing substituents on the indenyl ligand, chemists can control the stereochemistry of the polymerization, leading to polymers with specific tacticities (e.g., isotactic, syndiotactic, atactic). researchgate.netrsc.orgacs.org This control is crucial for tailoring the physical properties of the polymer, such as melting point, crystallinity, and mechanical strength. rug.nlacs.org

For instance, C₂-symmetric bridged bis(indenyl)zirconocenes are known to produce highly isotactic polypropylene. acs.org The substituents on the indenyl ring can influence the stereoselectivity by creating a specific chiral environment around the active site of the catalyst. rsc.org Placing substituents at the 2- and 4-positions of the indenyl ring in certain bridged indenyl-fluorenyl zirconocenes has been shown to produce highly isotactic polypropylene. cmu.edu

Furthermore, the size and nature of the substituents affect the molecular weight of the polymer. researchgate.netacs.orgacs.org Bulky substituents can hinder chain termination reactions, leading to polymers with higher molecular weights. acs.org For example, zirconocene and hafnocene catalysts with substituted indenyl ligands have demonstrated the ability to produce polymers with higher molecular weights compared to their unsubstituted counterparts. rug.nl The steric hindrance provided by these substituents can effectively shield the active site, reducing the rate of chain transfer reactions. acs.org

The following table summarizes the influence of indenyl ligand substitution on key polymer properties.

Table 2: Effect of Indenyl Ligand Substitution on Polymer Properties A summary of how different substitution patterns on the indenyl ligand affect the stereoregularity and molecular weight of the resulting polymers.

Catalyst System Polymer Property Observation Reference
Substituted Indenyl Zirconocenes/Hafnocenes Molecular Weight Higher molecular weight capability compared to non-substituted congeners. rug.nl
Substituted Indenyl Zirconocenes/Hafnocenes Stereoselectivity Improved stereoselectivity compared to non-substituted congeners. rug.nl
C₂-symmetric ansa-hafnocene complexes Stereoregularity Extremely concise stereoregularity. acs.org
C₂-symmetric ansa-hafnocene complexes Molecular Weight High molecular weights. acs.org
C₁-symmetric zirconocenes Isotacticity & Molecular Weight Strongly dependent on the type of substituents on the indenyl moiety. researchgate.net
Ethylene-1-(9-fluorenyl)-2-[1-(2-methyl-4-phenyl)indenyl]zirconium dichloride Isotacticity Highly isotactic polypropylene ([mmmm] = 91%). researchgate.netcmu.edu
Ethylene-1-(9-fluorenyl)-2-[1-(2-methyl-4-phenyl)indenyl]zirconium dichloride Molecular Weight Mw of 1.1 x 10⁵ at 40°C. researchgate.netcmu.edu
2-Methyl group on indenyl in bridged indenyl-fluorenyl complexes Catalytic Activity & Selectivity Negative effects on both catalytic activity and β-Me elimination selectivity. sioc-journal.cn

Design of Bridged Indenyl-Fluorenyl Ligands for Polymerization

A significant advancement in catalyst design involves creating bridged metallocenes, where a covalent bridge links the two cyclopentadienyl-type ligands. uni-bayreuth.de This bridging imparts rigidity to the catalyst structure, which can lead to better control over the polymerization process. oup.com Bridged indenyl-fluorenyl zirconocenes are a prominent class of such catalysts, known for their high performance in olefin polymerization. oup.comgoogle.com

The design of these ligands is a key area of research. By modifying the bridge and the substitution patterns on both the indenyl and fluorenyl moieties, researchers can fine-tune the catalyst's performance. sioc-journal.cnoup.comgoogle.com For example, dimethylsilylene and ethylene bridges are commonly used. cmu.edugoogle.com The choice of bridge affects the geometry of the catalyst and, consequently, its activity and the properties of the resulting polymer.

Introducing specific substituents at particular positions on the indenyl and fluorenyl rings allows for the production of copolymers with high molecular weights and significant incorporation of polar monomers, even at higher polymerization temperatures. oup.com For example, zirconocene complexes with bridged indenyl-fluorenyl ligands bearing tert-butyl groups on the fluorenyl moiety have shown significantly higher selectivity for β-methyl elimination in propylene oligomerization, leading to oligomers with specific end-group functionalities. sioc-journal.cn This level of control is highly desirable for producing polymers with tailored architectures and properties.


Advanced Research Frontiers and Applications of 1,1 Dimethylindene

Role as Synthetic Intermediates in Complex Organic Synthesis

1,1-Dimethylindene serves as a versatile and valuable building block in the field of organic synthesis, providing a reactive scaffold for the construction of more complex molecular architectures. Its unique structure, featuring a fused benzene (B151609) and cyclopentene (B43876) ring system with two methyl groups at the 1-position, influences its reactivity and makes it a useful intermediate in a variety of chemical transformations. nih.govacs.org The presence of the methyl groups can alter the compound's reactivity towards electrophilic and nucleophilic reagents when compared to the parent indene (B144670) molecule. nih.gov

The utility of this compound as a synthetic intermediate is demonstrated in its reactions to form various derivatives. For instance, it can undergo transformations to yield brominated and dibrominated derivatives, such as 2-bromo- and 2,3-dibromo-1,1-dimethylindene. nih.gov These halogenated indenes can then participate in further reactions, such as Br/Li interchange, to create organolithium species which are powerful intermediates for forming new carbon-carbon bonds. tandfonline.com This highlights the role of this compound as a precursor to functionalized indene systems that can be used in more elaborate synthetic sequences.

Furthermore, the indene skeleton, of which this compound is a substituted example, is a core component of various complex organic molecules and natural products. The strategic modification of the indene ring system allows for the synthesis of compounds with significant biological and medicinal importance. rsc.org The principles of biomimetic synthesis, which draw inspiration from natural biosynthetic pathways, can be applied to indene derivatives to construct intricate molecular frameworks. rsc.org While the direct application of this compound in the total synthesis of a specific natural product is a specialized area of research, its role as a fundamental building block provides a foundation for accessing the broader class of indane and indene-containing natural products. tandfonline.commedchemexpress.com The photooxygenation of this compound via electron transfer has also been studied, indicating its utility in photochemical reactions to generate oxygenated derivatives. medchemexpress.com

Research in Materials Science

Development of Novel Materials through this compound Derivatives

Derivatives of this compound are actively being explored in materials science for the creation of novel materials with tailored properties. The rigid, planar structure of the indene core, combined with the potential for functionalization, makes it an attractive component for advanced materials.

One significant area of application is in the synthesis of novel polymers. Indene derivatives can be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization, to produce polymers with unique thermal and mechanical properties. researchgate.net For example, zirconium complexes containing substituted indenyl ligands, such as bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, have been synthesized and used as catalysts for the polymerization of olefins like propene. medchemexpress.com These catalysts can influence the stereoregularity and molecular weight of the resulting polymer, although in some reported cases the polymers produced had low stereoregularity. medchemexpress.com The development of such "smart" polymeric materials, which can respond to external stimuli, is a major focus of current research, and the incorporation of functionalized indene units is a promising strategy. beilstein-journals.orgmdpi.com

Furthermore, complex derivatives of indene are being investigated for their potential in photofunctional materials. For instance, molecules like 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, which can be seen as a dimer of an indene derivative, have been incorporated into copolymers that exhibit high photoluminescence quantum yields and circularly polarized luminescence. rsc.org The synthesis of various brominated derivatives of this compound provides essential building blocks for constructing these more complex, functional molecules for materials science applications. tandfonline.com

Investigation of Combustion Behavior for Materials Science Applications

Understanding the combustion behavior of organic compounds is critical for assessing the fire safety and thermal stability of materials derived from them. While specific, detailed combustion studies on this compound for materials science applications are not extensively documented in readily available literature, the combustion characteristics of the parent compound, indene, and its formation in flames have been a subject of research. acs.orguoa.gr These studies provide a foundational understanding of how the indene ring system behaves at high temperatures.

The formation of indene is a known step in the combustion pathways of larger aromatic compounds and is considered a precursor to the formation of polycyclic aromatic hydrocarbons (PAHs) and soot, which are significant pollutants. acs.orguoa.gr Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods used to investigate the thermal decomposition and combustion properties of materials. measurlabs.com For a related compound, 1,1-dimethylindan (B1329400) (the fully hydrogenated version of this compound), the standard liquid enthalpy of combustion has been reported, providing a measure of the energy released upon its complete combustion. chemeo.com This type of data is crucial for understanding the flammability and energy content of materials. The thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of polymers derived from indene derivatives are also important characteristics for their application in materials science. sigmaaldrich.com

Investigation of Biological Activities of Indene Derivatives (excluding dosage)

The indene scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of indene, including those structurally related to this compound, have been the subject of extensive research to investigate their potential biological activities.

Tubulin Polymerization Inhibition Research

A significant area of investigation for indene derivatives is their potential as anticancer agents that function by inhibiting tubulin polymerization. rsc.orgnih.gov Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. Inhibition of this process can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Recent studies have focused on dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) binding site on tubulin. nih.gov In one study, a series of novel dihydro-1H-indene derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One of the most potent compounds, 12d , exhibited IC₅₀ values in the nanomolar range (0.028–0.087 µM) against four different cancer lines. nih.gov This compound was shown to inhibit tubulin polymerization in vitro with an IC₅₀ value of 3.24 µM and was also found to induce cell cycle arrest at the G2/M phase, stimulate apoptosis, and inhibit tumor metastasis and angiogenesis. nih.gov Another study also reported that an indene-based compound functioned as an inhibitor of tubulin polymerization with an IC₅₀ of 11 μM. rsc.org These findings underscore the potential of the indene scaffold in the development of new anticancer agents.

CompoundTarget Cancer Cell LinesAntiproliferative Activity (IC₅₀)Tubulin Polymerization Inhibition (IC₅₀)Reference
Dihydro-1H-indene derivative 12d Four cancer lines0.028–0.087 µM3.24 µM nih.gov
Indene-based compound 31 Not specifiedNot specified11 µM rsc.org

Succinate (B1194679) Dehydrogenase Inhibition Studies

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, has emerged as a key target for the development of fungicides. Inhibitors of this enzyme, known as SDHIs, disrupt the energy production process in fungi, leading to their death.

Novel indene amino acid derivatives have been designed and synthesized as potent succinate dehydrogenase inhibitors. nih.govacs.org These compounds have demonstrated significant in vitro antifungal activity against several important plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.govacs.org Structure-activity relationship studies revealed that the incorporation of the indene fragment enhanced the hydrophobic interactions with the SDH enzyme, leading to improved inhibitory activity. nih.govacs.org For example, compound i18 showed a 7.4-fold improvement in the inhibition of porcine heart SDH compared to its parent structure, with an IC₅₀ value of 0.5026 μM. nih.govacs.org Another compound, i19 , exhibited efficacy comparable to the commercial fungicide boscalid (B143098) against the three tested pathogens. nih.govacs.org These results highlight the indene amino acid scaffold as a promising lead structure for the development of next-generation SDHIs. nih.govacs.org

CompoundTarget EnzymeInhibition Activity (IC₅₀)Target PathogensReference
Indene amino acid derivative i18 Porcine heart SDH0.5026 µMNot specified nih.govacs.org
Indene amino acid derivative i19 Not specifiedEfficacy comparable to boscalidRhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum nih.govacs.org

Research into Antibacterial Efficacy of Indene Analogs

The search for novel antimicrobial agents has led researchers to explore the potential of indene derivatives. Various studies have demonstrated that the indene scaffold can serve as a foundation for compounds with significant antibacterial properties.

A series of indeno[1,2-c]pyridazin-3,5-dione, indeno[1,2-d]-1,3-diazepine, and indanylidene acetamide (B32628) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, with many of the prepared compounds showing positive results. researchgate.net Similarly, indene derivatives isolated from natural sources have demonstrated antimicrobial effects. For instance, 1-acetyl-4-hydroxy-3,5-dimethoxy-1H-indene has shown activity against Bacillus subtilis, Saccharomyces cerevisiae, and Aspergillus niger. google.com Another related compound, 1-acetyl-1-hydroxy-3,5-dimethoxy-1H-indene, also exhibited superior antibacterial activity against Bacillus subtilis. google.com

Research into heterocyclic hybrids has also yielded promising results. A study on 1,3,4-triaza-3H-indene derivatives found that certain synthesized compounds were effective against both Gram-positive and Gram-negative bacteria, with higher efficacy observed against Gram-positive strains. researchgate.net Furthermore, an investigation into 3-alkylidene-2-indolone derivatives revealed that several of the 32 synthesized compounds exhibited moderate to high antibacterial or antifungal activities. mdpi.com Specifically, compounds 10f, 10g, and 10h in that study demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Indene Analog Class Target Microorganism(s) Key Findings Reference
Indeno[1,2-c]pyridazin-3,5-dionesBacteriaPossess antibacterial activity. researchgate.net
Indeno[1,2-d]-1,3-diazepinesBacteriaPossess antibacterial activity. researchgate.net
Indanylidene acetamidesBacteriaPossess antibacterial activity. researchgate.net
1-acetyl-4-hydroxy-3,5-dimethoxy-1H-indeneBacillus subtilis, Saccharomyces cerevisiae, Aspergillus nigerShowed antimicrobial activity against bacteria, yeasts, and fungi. google.com
1-acetyl-1-hydroxy-3,5-dimethoxy-1H-indeneBacillus subtilisDemonstrated superior antibacterial activity. google.com
1,3,4-Triaza-3H-indene derivativesGram-positive and Gram-negative bacteriaHigher efficacy against Gram-positive bacteria. researchgate.net
3-Alkylidene-2-indolone derivativesGram-positive bacteria (including MRSA)Compounds 10f, 10g, and 10h showed high activity (MIC = 0.5 μg/mL). mdpi.com

Other Biological Activities (e.g., antitumor, antihypercholesterolemic, fungicidal)

The versatile structure of the indene nucleus has prompted investigations into a variety of other biological activities, revealing its potential in treating a range of conditions and in agricultural applications. researchgate.netontosight.aigoogle.com

Antitumor Activity:

Several indene derivatives have been identified as potent antitumor agents, often by targeting tubulin polymerization, a critical process in cell division. A series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine site. nih.govnih.gov In this research, compound 12d emerged as the most potent derivative, exhibiting significant antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.govnih.gov Further studies showed that this compound induced cell cycle arrest at the G2/M phase and stimulated apoptosis. nih.govnih.gov

Other research has focused on indene-based analogs as inhibitors of tubulin polymerization, with some compounds demonstrating modest inhibitory activity. nih.govresearchgate.netrsc.org For instance, a phenolic indene analog, compound 31 , was found to inhibit tubulin polymerization with an IC50 value of 11 µM. nih.govresearchgate.netrsc.org Additionally, derivatives of 2-arylidene-indan-1,3-dione have shown antiproliferative activity and are considered potential lead structures for further development of anticancer drugs. mdpi.com The non-steroidal anti-inflammatory drug Sulindac, which contains an indene scaffold, and its metabolites have been shown to inhibit cell proliferation, partly by affecting the tumorigenic Ras/Raf/MAPK signaling pathway. researchgate.net

Indene Analog Class Mechanism of Action Key Findings Reference
Dihydro-1H-indene derivativesTubulin polymerization inhibition (colchicine binding site)Compound 12d showed high antiproliferative activity (IC50: 0.028-0.087 µM). nih.govnih.gov
Phenolic indene analog (31)Tubulin polymerization inhibitionModest inhibition with an IC50 of 11 µM. nih.govresearchgate.netrsc.org
2-Arylidene-indan-1,3-dione derivativesAntiproliferative activityIdentified as potential lead structures for anticancer drugs. mdpi.com
Sulindac and its metabolitesInhibition of Ras/Raf/MAPK pathwayInhibit cell proliferation. researchgate.net

Antihypercholesterolemic Activity:

Indene derivatives have also been explored for their potential to lower cholesterol levels. A study on indanyl tetrazole derivatives investigated their effects on serum total cholesterol and triglycerides in normocholesterolemic and hypercholesterolemic rats. nepjol.info The results indicated that two compounds, 5-(6'-methoxyindan-1'-yl) methyltetrazole (V) and 5-(5',6'-dimethoxyindan-1'-yl) methyltetrazole (VI), were more promising than their analogs in terms of antihypercholesterolemic activity. nepjol.info Specifically, compound VI exhibited a significant triglyceride-lowering effect in normocholesterolemic rats. nepjol.info In hypercholesterolemic rats, both compounds V and VI showed significant cholesterol-lowering activity. nepjol.info

Indene Analog Animal Model Effect on Lipid Profile Reference
5-(6'-methoxyindan-1'-yl) methyltetrazole (V)Hypercholesterolemic ratsSignificant cholesterol-lowering activity. nepjol.info
5-(5',6'-dimethoxyindan-1'-yl) methyltetrazole (VI)Normocholesterolemic and Hypercholesterolemic ratsSignificant triglyceride-lowering and cholesterol-lowering activity. nepjol.info

Fungicidal Activity:

In the realm of agriculture, indene derivatives have been developed as potent fungicides. A novel series of indene amino acid derivatives were designed and synthesized to act as succinate dehydrogenase inhibitors (SDHIs). acs.org These compounds demonstrated strong in vitro antifungal activity against several plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.org One compound, i19 , showed efficacy comparable to the commercial fungicide boscalid against all three pathogens. acs.org

Another class of indene-based compounds, indene-substituted oxime ethers, have also been developed and patented as fungicides. google.com These compounds have been shown to be effective in controlling various plant diseases. google.com Furthermore, research into indene-substituted oxime ether strobilurins has also been conducted to explore their fungicidal properties. acs.org The key scaffold of a pyrroloindole ring, which can be considered a related heterocyclic system, has also been the basis for synthesizing analogs with potent antifungal activities. rsc.org

Indene Analog Class Mechanism of Action Target Fungi Key Findings Reference
Indene amino acid derivativesSuccinate Dehydrogenase Inhibition (SDHI)Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorumCompound i19 showed efficacy comparable to boscalid. acs.org
Indene-substituted oxime ethersFungicidalVarious plant diseasesEffective in controlling plant diseases. google.com
Indene-substituted oxime ether strobilurinsFungicidalNot specifiedInvestigated for fungicidal properties. acs.org

Conclusion and Future Directions in 1,1 Dimethylindene Research

Synthesis of Key Academic Contributions on 1,1-Dimethylindene

Research on this compound has yielded significant insights primarily across three domains: synthetic chemistry, photochemistry, and catalysis.

Initial academic work established fundamental synthetic pathways to this compound and its derivatives. A notable contribution includes the detailed investigation of bromination reactions, leading to the stereoselective formation of trans-2,3-dibromo-1,1-dimethylindane from this compound using the tribromide anion (Br₃⁻) as a milder brominating agent than elemental bromine. beilstein-journals.org Subsequent regiospecific HBr elimination from this intermediate provides a reliable route to 3-bromo-1,1-dimethylindene, which itself is a precursor for synthesizing 2,3-dibromo-1,1-dimethylindene and, ultimately, 2-bromo-1,1-dimethylindene. beilstein-journals.org

The photochemical behavior of this compound has also been a focal point. Studies have shown that its reactivity is highly dependent on the reaction medium. In solution, it tends to form polymers upon direct irradiation. nih.gov In contrast, gas-phase irradiation leads to complex rearrangements, yielding isomers such as 2,3-dimethyl-, 1,2-dimethyl-, and 1,3-dimethylindene. nih.gov Furthermore, research into photoinduced electron transfer (PET) reactions has demonstrated that the this compound radical cation can undergo dimerization. rsc.org In these reactions, it characteristically forms the anti-head-to-head dimer, a behavior attributed to the steric hindrance imposed by the gem-dimethyl group. rsc.org

Perhaps the most impactful application of this compound has been in the field of polymer chemistry, specifically as a precursor to ligands for metallocene catalysts. Although not a direct ligand itself, its derivatives are used to synthesize more complex ligand systems for Ziegler-Natta type polymerizations. These catalysts are instrumental in producing polyolefins with tailored microstructures and properties. The structural rigidity and specific steric profile imparted by the dimethyl-substituted indene (B144670) framework influence the activity of the catalytic center and the stereoselectivity of the polymerization process. The compound has also been identified as a pyrolysis product in the analysis of industrial materials like those from the Bayer process, highlighting its relevance in industrial chemistry and analytics. acs.orgmdpi.com

A summary of key research findings is presented in the table below.

Research AreaKey ContributionFinding
Synthetic Chemistry Stereoselective BrominationUse of Br₃⁻ allows for the controlled synthesis of trans-2,3-dibromo-1,1-dimethylindane, a key intermediate. beilstein-journals.org
Photochemistry Phase-Dependent ReactivityUndergoes polymerization in solution but rearranges to various dimethylindene isomers in the gas phase upon irradiation. nih.gov
Electron Transfer Dimerization ReactionsForms an anti-head-to-head dimer via its radical cation under photoinduced electron transfer conditions. rsc.org
Catalysis Ligand PrecursorServes as a foundational molecule for developing substituted indenyl ligands used in metallocene polymerization catalysts.
Industrial Chemistry Pyrolysis ProductIdentified as a component in the pyrolysis of materials from industrial processes, such as the Bayer process for alumina (B75360) production. acs.org

Identification of Unresolved Research Questions and Methodological Challenges

Despite the progress, several research questions and methodological challenges persist in the study of this compound and its derivatives.

One of the primary unresolved areas is the complete elucidation of its reaction mechanisms under different energetic regimes. The stark contrast between its photochemical behavior in the gas phase (rearrangement) and solution (polymerization) suggests complex underlying pathways that are not fully understood. nih.gov A recent study involving a photoredox-enabled carbon-atom insertion into the indene core reported an unexpected methyl migration when this compound was used as the substrate. nih.gov This surprising result underscores that its reactivity is not always predictable and that novel, undiscovered reaction pathways likely exist.

Methodologically, the characterization of this compound derivatives can be challenging. For instance, researchers have shown that cis- and trans-2,3-dibromo-1,1-dimethylindane violate the generally accepted NMR rule where the ³J coupling constant for vicinal protons is expected to be larger for cis isomers in five-membered rings. beilstein-journals.org In this specific case, the trans isomer exhibits a larger coupling constant (8.4 Hz) than the cis isomer (6.1 Hz), a counter-intuitive finding that can lead to incorrect stereochemical assignments if not carefully validated. beilstein-journals.org This highlights the need for rigorous, multi-technique characterization (e.g., X-ray crystallography) to unambiguously determine molecular structures.

Furthermore, the broader field of catalysis research, which heavily utilizes indene derivatives, faces systemic challenges. These include the need for better data infrastructure to manage, share, and reuse research data efficiently. uni-stuttgart.de Developing standardized ontologies and metadata for catalytic experiments involving precursors like this compound would accelerate the discovery of new catalysts through data-driven and machine-learning approaches. uni-stuttgart.de General challenges in organic chemistry, such as the selective and efficient activation of C-H bonds, also apply here and represent a significant hurdle to the direct and facile functionalization of the this compound scaffold. quora.com

CategorySpecific Challenge or Question
Mechanistic Understanding Why does this compound exhibit drastically different photochemical reactivity in the gas phase versus solution? nih.gov
What is the precise mechanism behind the unexpected methyl migration observed during carbon-atom insertion reactions? nih.gov
Methodological Hurdles How can researchers reliably predict and interpret anomalous NMR spectroscopic data in strained, substituted indane systems? beilstein-journals.org
Catalysis & Data Science How can experimental and computational data from catalysis studies using this compound derivatives be standardized for better reusability and model development? uni-stuttgart.de
Synthetic Chemistry Can more efficient and selective methods for direct C-H functionalization of the this compound core be developed to avoid multi-step synthetic routes? quora.com

Prospective Research Avenues and Potential Impact of this compound Studies

The future of this compound research is poised to make significant impacts in materials science, synthetic methodology, and computational chemistry.

The most promising avenue lies in the continued development of advanced materials. As a building block for polymerization catalysts, modifying the this compound structure allows for fine-tuning the properties of polymers. Future research will likely focus on creating more sophisticated ligands to control polymer tacticity, molecular weight distribution, and the incorporation of comonomers, leading to materials with enhanced thermal stability, mechanical strength, or novel optical properties. researchgate.net

In synthetic chemistry, the unexpected reactivity of this compound opens doors for discovering new chemical transformations. The observed methyl migration is not just a curiosity but a potential tool for skeletal editing of complex molecules. nih.gov Future work could focus on harnessing this and other rearrangements to develop novel synthetic strategies, providing access to complex polycyclic aromatic structures that are otherwise difficult to synthesize.

Finally, there is vast potential in applying modern computational tools to the study of this compound. Combining first-principle calculations with microkinetic modeling could provide a deeper understanding of the catalytic cycles involving its derivatives. mdpi.com Such computational studies can help elucidate dominant reaction pathways, identify rate-determining steps, and predict how modifications to the ligand structure will affect catalytic performance. This synergy between computational and experimental work will accelerate the rational design of next-generation catalysts for a variety of chemical transformations. mdpi.comlidsen.com The ultimate impact would be the creation of more efficient, selective, and sustainable chemical processes, a central goal of modern chemistry. oaepublish.com

Q & A

Q. What are the standard synthetic routes for 1,1-dimethylindene and its brominated derivatives?

  • Methodological Answer : this compound (9) is synthesized via HBr elimination from 3-bromo-1,1-dimethylindane (3) using potassium tert-butoxide (KOT-Bu) in ethanol at 50°C, yielding a 92:8 mixture of 3-bromo and 2-bromo isomers after distillation . Brominated derivatives like 2,3-dibromo-1,1-dimethylindene (7) are prepared by reacting this compound with N-bromosuccinimide (NBS) in CCl₄ under radical initiation, avoiding thermal decomposition .

Q. How can the stereochemistry of cis/trans-2,3-dibromo-1,1-dimethylindane isomers be determined experimentally?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and ¹H-¹H coupling constants (³JHH) are critical. For trans-2,3-dibromo-1,1-dimethylindane (trans-1), NOESY correlations between 3-H and pseudoaxial methyl groups confirm its stereochemistry. Unexpectedly, trans-1 exhibits an anomalously high ³JHH of 8.4 Hz due to pseudodiaxial H alignment, challenging traditional coupling constant assumptions .

Q. What role does N-bromosuccinimide (NBS) play in synthesizing 2,3-dibromo-1,1-dimethylindene?

  • Methodological Answer : NBS facilitates regioselective bromination at the 3-position of this compound via radical mechanisms. Unlike elemental bromine, NBS avoids uncontrolled polybromination and enhances thermal stability, enabling direct synthesis of 2,3-dibromo derivatives without intermediate purification .

Advanced Research Questions

Q. How can contradictions in NMR data for cis/trans diastereomers be resolved?

  • Methodological Answer : Trans-1’s ³JHH of 8.4 Hz (vs. cis-1’s 6.1 Hz) arises from pseudodiaxial H alignment and hyperconjugation with the aromatic π-system. Researchers must prioritize NOESY over coupling constants for stereochemical assignments. Dynamic NMR or variable-temperature studies can further clarify conformational equilibria .

Q. Why does the trans isomer exhibit superior thermal stability compared to the cis isomer?

  • Methodological Answer : Trans-1’s stability is attributed to reduced steric strain and favorable hyperconjugation between the pseudodiaxial C(3)–H bond and the indene π-system. During distillation, cis-1 undergoes "base-free" HBr elimination, enriching the trans isomer in the final product .

Q. What mechanistic insights explain the regioselectivity of HBr elimination in brominated derivatives?

  • Methodological Answer : Trans-1 undergoes base-mediated HBr elimination at C(2) due to antiperiplanar Br/H alignment, yielding 3-bromo-1,1-dimethylindene (3). In contrast, cis-1’s pseudoaxial Br and adjacent H promote faster elimination, but competing pathways (e.g., tribromide formation) require kinetic control via low-temperature reactions .

Q. How can bromination conditions be optimized for trans-selective diastereomer formation?

  • Methodological Answer : Using Br₃⁻ (generated from tetraethylammonium bromide and Br₂ in CHCl₃) improves trans-selectivity to 9:1 by favoring antarafacial bromine addition. Slow reagent addition and low temperatures minimize kinetic byproducts .

Q. What are the implications of this compound’s photoreactivity with electron-deficient acceptors?

  • Methodological Answer : Photoexcitation of this compound with tetracyanoethylene (TCNE) generates ion-pair intermediates (DMI⁺/TCNE⁻) within 50 ps, leading to unique radical pathways. Time-resolved spectroscopy reveals transient bleaching of the charge-transfer complex, critical for designing light-driven synthetic applications .

Q. How can computational modeling predict reaction outcomes for complex indene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess hyperconjugation effects and transition-state geometries. For example, trans-1’s anomalous ³JHH correlates with pseudodiaxial H alignment, validated by comparing calculated vs. experimental NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.